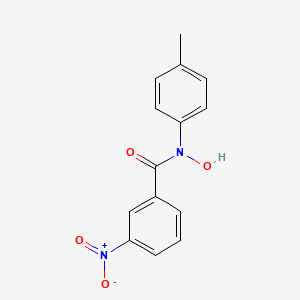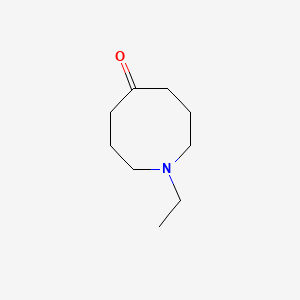
Hexahydroazocine-5-one, 1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydroazocine-5-one, 1-ethyl- is a heterocyclic compound with the molecular formula C9H17NO. It is a derivative of azocine, a nitrogen-containing eight-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydroazocine-5-one, 1-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocine ring. The reaction conditions often require the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of Hexahydroazocine-5-one, 1-ethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydroazocine-5-one, 1-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the azocine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azocine ring .
Applications De Recherche Scientifique
Hexahydroazocine-5-one, 1-ethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Hexahydroazocine-5-one, 1-ethyl- involves its interaction with specific molecular targets. The nitrogen atom in the azocine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazoles: Another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and agrochemicals.
Uniqueness
Hexahydroazocine-5-one, 1-ethyl- is unique due to its eight-membered ring structure, which is less common compared to five- or six-membered rings found in thiazoles and imidazoles.
Propriétés
Numéro CAS |
37727-90-5 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-ethylazocan-5-one |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-3-5-9(11)6-4-8-10/h2-8H2,1H3 |
Clé InChI |
BJYGRXJOOASJTR-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


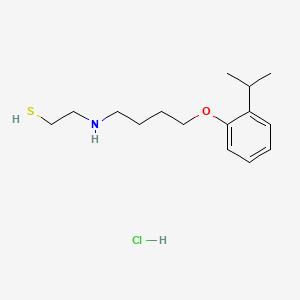
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
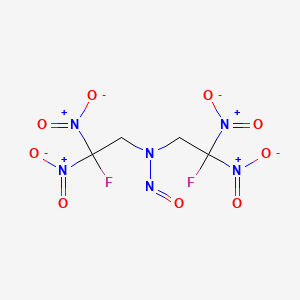
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)
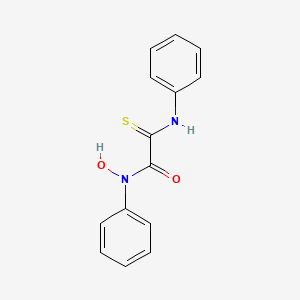
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
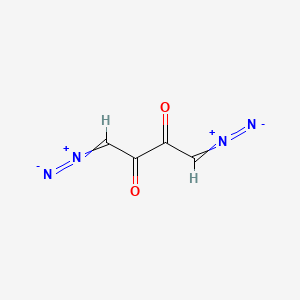
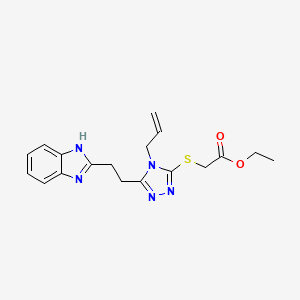
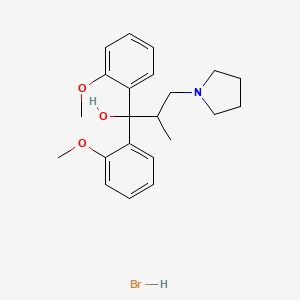


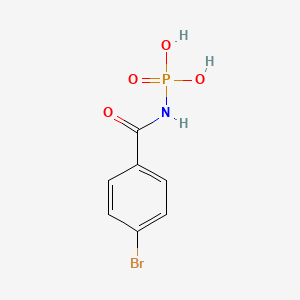
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
